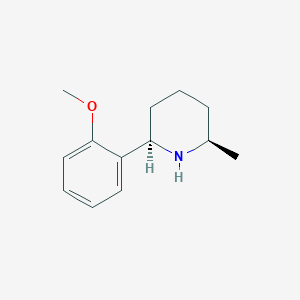
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine
Vue d'ensemble
Description
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in regulating mood, emotion, and behavior. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has also been found to reduce the levels of inflammatory cytokines in the brain, which are known to play a role in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine for lab experiments is its high selectivity and potency for the target receptors. This makes it an ideal compound for studying the effects of neurotransmitter modulation on behavior and cognition. However, one of the limitations of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine on the brain and behavior are not fully understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine. One area of interest is the development of more efficient synthesis methods for (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine and its analogs. Another area of research is the optimization of the pharmacokinetic properties of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the long-term effects of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine on the brain and behavior, and to explore its potential as a treatment for various neurological and psychiatric disorders.
Applications De Recherche Scientifique
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the most promising applications of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine include the treatment of depression, anxiety, and addiction. In preclinical studies, (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has shown significant antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has also been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHJTVXQVSRDOF-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)


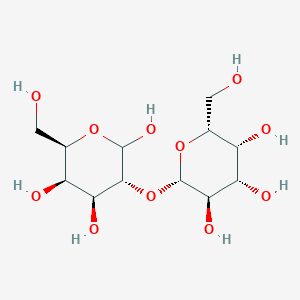

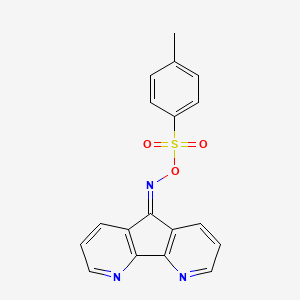
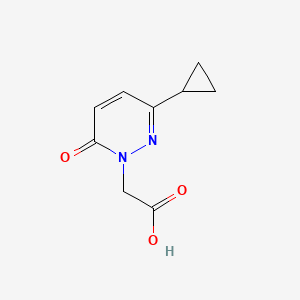
![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)
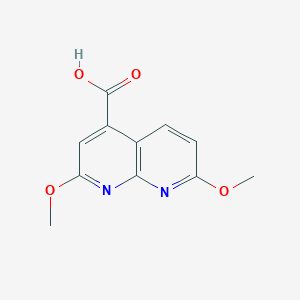
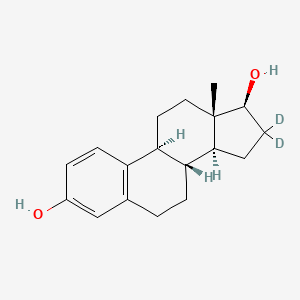
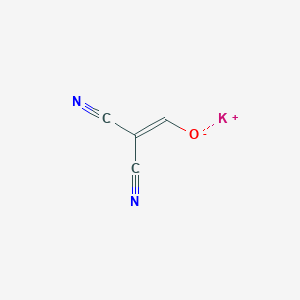

![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)